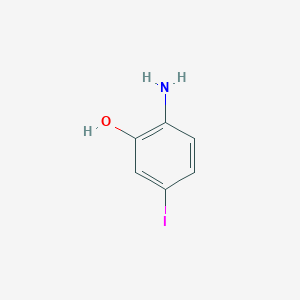

2-Amino-5-iodophenol

Beschreibung

2-Amino-5-iodophenol is an iodinated derivative of 2-aminophenol, featuring an iodine substituent at the 5-position of the phenolic ring. This compound belongs to the class of halogenated aminophenols, which are of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric effects imparted by the iodine atom.

Eigenschaften

IUPAC Name |

2-amino-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSMRUIIBNDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600906 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-80-6 | |

| Record name | 2-Amino-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Iodination Using Iodine and Oxidizing Agents

The most straightforward method involves electrophilic iodination of 2-aminophenol using iodine () in the presence of an oxidizing agent. Hydrogen peroxide () is commonly employed to regenerate iodine from hydrogen iodide (), driving the reaction to completion.

Reaction Conditions:

-

Molar Ratios: 2-Aminophenol : : = 1 : 1.2 : 1.2

-

Solvent: Water or aqueous ethanol

-

Temperature: 80–90°C

-

Time: 2–4 hours

Under these conditions, the iodine selectively substitutes the para position relative to the amino group, yielding 2-amino-5-iodophenol with approximately 75–83% efficiency. Excess iodine or prolonged reaction times may lead to di-iodinated byproducts, necessitating careful stoichiometric control.

Optimization Insights:

-

Lower temperatures (60–70°C) reduce byproduct formation but extend reaction times.

-

Acidic media (e.g., ) enhance electrophilic substitution but risk protonating the amino group, reducing reactivity.

Stepwise Synthesis via Nitro Intermediates

Nitration Followed by Reduction and Iodination

This method avoids competing direct iodination challenges by introducing iodine after nitro group reduction:

-

Nitration: 2-Nitrophenol is nitrated to 2-nitro-5-nitrophenol using mixed acid ().

-

Selective Reduction: The para-nitro group is reduced to an amino group using , forming 2-amino-5-nitrophenol.

-

Diazotization and Iodination: The amino group is diazotized () and replaced with iodine via a Sandmeyer reaction.

Advantages:

Limitations:

-

Multi-step process increases complexity and cost.

-

Diazonium intermediates require low-temperature handling (-5°C).

Metal-Catalyzed Cross-Coupling Reactions

Ullmann-Type Coupling for Direct Arylation

Palladium or copper catalysts enable coupling between iodobenzene derivatives and ammonia sources. For example:

Conditions:

-

Catalyst: (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMSO at 110°C

-

Yield: ~60%

Challenges:

-

Competing homocoupling of aryl halides.

-

High catalyst loadings increase costs.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminophenol with and (iodine source) eliminates solvent use:

Parameters:

Benefits:

-

Reduced waste generation.

-

Faster reaction kinetics due to mechanical activation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Adopting flow chemistry enhances scalability and safety:

-

Setup: Tubular reactor with in-line mixing of 2-aminophenol, , and .

-

Residence Time: 10–15 minutes at 90°C.

Key Considerations:

-

Real-time monitoring prevents iodine excess.

-

Automated pH adjustment maintains optimal acidity.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-iodophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form 2-amino phenol.

Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: 2-Amino phenol.

Substitution: Various substituted phenols depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Dye Production

2-Amino-5-iodophenol serves as a significant intermediate in the synthesis of azo dyes. Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability. The compound's structure allows for various substitutions that enhance its reactivity and suitability for dye synthesis.

Key Points:

- Intermediates in Azo Dyes : It is utilized in the production of azo compounds, which are characterized by their nitrogen-to-nitrogen double bonds (–N=N–).

- Functional Group Modifications : The presence of amino and iodo groups facilitates further chemical modifications, leading to a variety of dye structures.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has focused on synthesizing novel compounds based on this structure to assess their efficacy against different cancer cell lines.

Case Study:

- A study synthesized a series of derivatives from this compound and evaluated their antiproliferative activities against various human tumor cell lines. Some derivatives demonstrated significant activity, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells .

Table: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 Colon Carcinoma | 0.5 | Microtubule disruption |

| Compound B | Melanoma 518 A2 | 1.0 | Centrosome de-clustering |

Materials Science Applications

The compound has also been explored for its potential applications in materials science, particularly in the development of advanced materials with specific optical or electronic properties.

Key Applications:

- Photographic Chemistry : As an intermediate for cyan-image-forming couplers, it contributes to the development of photographic materials that exhibit good color fastness and stability .

- Reducing Agents : Due to its ability to act as a reducing agent, it is valuable in various chemical reactions where electron transfer is required.

Toxicological Studies

Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding the compound's potential risks when used in consumer products, such as hair dyes.

Findings:

Wirkmechanismus

The mechanism of action of 2-Amino-5-iodophenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The iodine atom in the molecule can participate in halogen bonding, which influences its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Aminophenol (CAS 95-55-6)

- Structure: The parent compound lacks substituents beyond the amino (–NH₂) and hydroxyl (–OH) groups at positions 1 and 2, respectively.

- Properties: Molecular formula C₆H₇NO, with higher solubility in polar solvents compared to halogenated derivatives. It is used as a precursor in dye synthesis and pharmaceutical intermediates .

- Key Difference : The absence of a 5-position substituent simplifies reactivity but reduces steric and electronic modulation compared to iodinated analogs.

2-Amino-5-nitrophenol (CAS 121-88-0)

- Structure: Features a nitro (–NO₂) group at the 5-position.

- Properties : Molecular formula C₆H₆N₂O₃ . The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~4.2) and stabilizing intermediates in electrophilic substitution reactions. Applications include azo dye synthesis and corrosion inhibitors .

- Key Difference : The nitro group enhances oxidative stability but reduces biocompatibility compared to iodine.

5-Amino-2-chloro-4-fluorophenol (CAS 84478-72-8)

- Structure : Contains chlorine (–Cl) at position 2 and fluorine (–F) at position 4.

- Properties: Molecular formula C₆H₅ClFNO.

- Key Difference: Dual halogenation increases molecular weight and lipophilicity compared to mono-iodinated derivatives.

2-Amino-4,6-di-tert-butylphenol (CAS 67291-61-6)

- Structure : Bulky tert-butyl (–C(CH₃)₃) groups at positions 4 and 6.

- Properties: Molecular formula C₁₄H₂₃NO. The steric bulk reduces reactivity in electrophilic aromatic substitution but improves solubility in non-polar solvents. Used as an antioxidant in polymer chemistry .

- Key Difference: Steric effects dominate over electronic effects, contrasting with the electron-rich iodine substituent in 2-amino-5-iodophenol.

5-Iodo-2-aminoindane (5-IAI)

- Structure: An indane scaffold with iodine at position 5 and an amino group at position 2.

- Properties: Pharmacologically active, producing MDMA-like effects due to serotonin receptor modulation. Unlike phenolic derivatives, its indane backbone enhances blood-brain barrier penetration .

- Key Difference: The absence of a phenolic –OH group reduces hydrogen-bonding capacity, altering biological targets compared to this compound.

Data Table: Comparative Properties of Substituted Aminophenols

Biologische Aktivität

2-Amino-5-iodophenol (CAS Number: 99968-80-6) is an organic compound characterized by its unique structural properties, featuring an amino group and an iodine atom attached to a phenolic ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆INO. The presence of both an amino group (-NH₂) and an iodine atom (I) enhances its reactivity and solubility, making it a bifunctional molecule that can participate in various chemical reactions. This structural configuration suggests potential applications in drug design and synthesis.

2. Anticancer Potential

Similar compounds have shown promise in anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. While direct studies on this compound are scarce, its structural analogs suggest potential for further investigation in cancer therapeutics.

3. Neurotransmitter Interaction

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin pathways. Understanding these interactions is crucial for assessing the safety and efficacy of potential pharmaceutical applications involving this compound.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving nucleophilic substitution reactions where iodine is introduced into the phenolic structure. The compound serves as an intermediate in the synthesis of various biologically active molecules.

Study on Phenolic Compounds

A study investigating the biological activities of phenolic compounds found that similar structures exhibited significant antioxidant, anti-inflammatory, and cytotoxic effects against various cell lines. While this study did not focus specifically on this compound, it highlights the potential biological relevance of its structural analogs .

Table: Biological Activities of Related Phenolic Compounds

Safety and Handling

Due to the lack of specific data regarding the toxicity and safety profile of this compound, it is essential to handle this compound with caution. General safety measures applicable to similar chemical compounds should be observed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-iodophenol, and how can synthetic routes be validated?

- Answer : Synthesis of this compound typically involves halogenation or iodination of aminophenol precursors. AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases and retrosynthetic pathways . Validation requires characterization via spectroscopic methods (e.g., H/C NMR, FT-IR) and comparison with literature data. Intermediate purification using column chromatography or recrystallization (e.g., from hot water/alcohol mixtures) is critical to ensure product integrity .

Q. How should researchers address discrepancies in spectroscopic data during compound characterization?

- Answer : Contradictions in spectral data (e.g., unexpected peaks in NMR or IR) may arise from impurities, tautomerism, or solvent interactions. Researchers should:

- Repeat experiments under controlled conditions.

- Cross-validate with alternative techniques (e.g., mass spectrometry, X-ray crystallography).

- Compare results with authoritative databases like NIST Chemistry WebBook, ensuring traceability to peer-reviewed studies .

Q. What purification strategies are effective for isolating this compound with high purity (>95%)?

- Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is widely employed. For lab-scale purification, flash chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can resolve iodinated byproducts. Purity assessment via HPLC or TLC (Rf comparison) is essential .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic compounds, and what mechanistic insights are critical?

- Answer : The compound’s amino and hydroxyl groups enable cyclocondensation reactions with carbonyl derivatives (e.g., ketones, aldehydes) to form benzoxazoles or quinoline analogs. Mechanistic studies should focus on:

- Reaction kinetics (e.g., monitoring via in-situ FT-IR).

- Catalyst optimization (e.g., Pd-mediated cross-coupling for iodine retention).

- Computational modeling (DFT) to predict regioselectivity .

Q. What protocols mitigate environmental risks when handling iodinated phenolic waste from this compound synthesis?

- Answer : Hazardous byproducts (e.g., iodine residues) require neutralization before disposal. Recommended steps:

- Treat aqueous waste with sodium thiosulfate to reduce iodine.

- Use activated carbon filtration for organic phase detoxification.

- Collaborate with certified waste management agencies for incineration or landfill compliance .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound derivatives?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy) may stem from assay variability or compound stability. Solutions include:

- Standardizing protocols (e.g., CLSI guidelines for MIC assays).

- Validating results with orthogonal assays (e.g., time-kill curves vs. disk diffusion).

- Reporting storage conditions (e.g., -20°C for light-sensitive derivatives) and batch-specific purity .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions for studies on this compound?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to iodination reagents and analytical infrastructure.

- Interesting : Explore understudied applications (e.g., radiopharmaceutical precursors).

- Novel : Investigate iodine’s role in modulating electronic properties of phenolic polymers.

- Ethical : Adhere to institutional safety protocols for hazardous waste.

- Relevant : Align with trends in green chemistry (e.g., solvent-free synthesis) .

Q. How should researchers document experimental procedures for reproducibility in this compound studies?

- Answer : Follow ICMJE guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.